molecular formula C13H14N2O2S2 B2370754 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate CAS No. 1385443-41-3

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2370754
CAS No.: 1385443-41-3
M. Wt: 294.39
InChI Key: WQSLLSNAQKWZMJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features a thiazole ring and a pyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties . The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to a range of biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It’s worth noting that the solubility of thiazole in various solvents could potentially be influenced by environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate typically involves the formation of the thiazole and pyridine rings followed by their coupling. One common method includes the reaction of 4-methyl-1,3-thiazole-5-yl-ethanol with 6-methylsulfanylpyridine-3-carboxylic acid under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyridine rings .

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate is unique due to the combination of the thiazole and pyridine rings, which confer both chemical versatility and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9-11(19-8-15-9)5-6-17-13(16)10-3-4-12(18-2)14-7-10/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSLLSNAQKWZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C2=CN=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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